L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride
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Overview
Description
Preparation Methods
The synthesis of L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride involves the reaction of L-Tyrosine with 3-oxo-3-phenylpropyl chloride in the presence of a suitable base. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under controlled temperature conditions . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its role in biochemical pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active intermediates. These intermediates can modulate various cellular processes, including signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride can be compared with other similar compounds, such as:
L-Tyrosine: A naturally occurring amino acid that serves as a precursor for the synthesis of neurotransmitters and hormones.
N-Acetyl-L-Tyrosine: A derivative of L-Tyrosine with enhanced stability and bioavailability.
L-DOPA: A compound derived from L-Tyrosine that is used in the treatment of Parkinson’s disease.
Properties
CAS No. |
85975-18-4 |
---|---|
Molecular Formula |
C18H20ClNO4 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[(3-oxo-3-phenylpropyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C18H19NO4.ClH/c20-15-8-6-13(7-9-15)12-16(18(22)23)19-11-10-17(21)14-4-2-1-3-5-14;/h1-9,16,19-20H,10-12H2,(H,22,23);1H/t16-;/m0./s1 |
InChI Key |
WLUYEUPAZAUZLK-NTISSMGPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CCN[C@@H](CC2=CC=C(C=C2)O)C(=O)O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNC(CC2=CC=C(C=C2)O)C(=O)O.Cl |
Origin of Product |
United States |
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